2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine;dihydrochloride
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Overview
Description
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine;dihydrochloride is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a pyrimidine moiety, which is a common scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 2,5-diaminobenzimidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- N-(4,6-dimethylpyrimidin-2-yl)-2-thienylformamide
- 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one
Uniqueness
What sets 2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine apart from similar compounds is its unique combination of a benzimidazole core and a pyrimidine moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
124636-11-9 |
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Molecular Formula |
C13H16Cl2N6 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-N-(4,6-dimethylpyrimidin-2-yl)-3H-benzimidazole-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C13H14N6.2ClH/c1-7-5-8(2)16-12(15-7)19-13-17-10-4-3-9(14)6-11(10)18-13;;/h3-6H,14H2,1-2H3,(H2,15,16,17,18,19);2*1H |
InChI Key |
BFIVRYPDXVHBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=C(N2)C=C(C=C3)N)C.Cl.Cl |
Origin of Product |
United States |
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